molecular formula C13H12O2 B1601468 3'-Methoxy[1,1'-biphenyl]-2-ol CAS No. 71022-85-0

3'-Methoxy[1,1'-biphenyl]-2-ol

Cat. No.: B1601468
CAS No.: 71022-85-0
M. Wt: 200.23 g/mol
InChI Key: FVHMZWPTWLIERH-UHFFFAOYSA-N
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Description

3’-Methoxy[1,1’-biphenyl]-2-ol is an organic compound belonging to the biphenyl family Biphenyl compounds are characterized by two benzene rings connected by a single bond The presence of a methoxy group at the 3’ position and a hydroxyl group at the 2 position on the biphenyl structure gives this compound unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3’-Methoxy[1,1’-biphenyl]-2-ol involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an arylboronic acid. The reaction conditions are generally mild and can tolerate a variety of functional groups . The general reaction scheme is as follows:

    Starting Materials: Aryl halide (e.g., 3’-methoxy-1-bromobenzene) and arylboronic acid (e.g., 2-hydroxyphenylboronic acid).

    Catalyst: Palladium(0) complex (e.g., Pd(PPh3)4).

    Base: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH).

    Solvent: A mixture of water and an organic solvent like tetrahydrofuran (THF) or ethanol.

    Reaction Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures (50-80°C) under an inert atmosphere (e.g., nitrogen or argon).

Industrial Production Methods

Industrial production of 3’-Methoxy[1,1’-biphenyl]-2-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3’-Methoxy[1,1’-biphenyl]-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The methoxy group can be reduced to a hydroxyl group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield 3’-methoxy[1,1’-biphenyl]-2-one, while nitration may produce 3’-methoxy-4-nitro[1,1’-biphenyl]-2-ol.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3’-Methoxy[1,1’-biphenyl]-2-ol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit specific enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties . The exact molecular targets and pathways can vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-Methoxy[1,1’-biphenyl]-2-ol is unique due to the specific positioning of the methoxy and hydroxyl groups, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

2-(3-methoxyphenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c1-15-11-6-4-5-10(9-11)12-7-2-3-8-13(12)14/h2-9,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVHMZWPTWLIERH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60499330
Record name 3'-Methoxy[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60499330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71022-85-0
Record name 3'-Methoxy[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60499330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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